2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
CAS No.: 327170-20-7
Cat. No.: VC21390029
Molecular Formula: C21H20N2O2S
Molecular Weight: 364.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327170-20-7 |
|---|---|
| Molecular Formula | C21H20N2O2S |
| Molecular Weight | 364.5g/mol |
| IUPAC Name | 6-benzylsulfanyl-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C21H20N2O2S/c1-2-25-17-10-8-16(9-11-17)18-12-20(24)23-21(19(18)13-22)26-14-15-6-4-3-5-7-15/h3-11,18H,2,12,14H2,1H3,(H,23,24) |
| Standard InChI Key | RKTHECRIKHSDJV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is characterized by a partially reduced pyridine core with four specific substituents strategically positioned on its structure. This compound shares structural similarities with other benzylsulfanyl-substituted heterocycles that have demonstrated promising biological activities.
The core structure consists of a 1,4,5,6-tetrahydropyridine ring with an oxo (carbonyl) group at position 6, creating a lactam functionality. At position 2, the molecule features a benzylsulfanyl group, while position 4 contains a 4-ethoxyphenyl substituent. The cyano (nitrile) group at position 3 completes this multifunctional structure.
Table 1: Physicochemical Properties of 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C21H20N2O2S | Based on structural elements |
| Molecular Weight | ~364.46 g/mol | Calculated from molecular formula |
| Physical State | Solid at room temperature | Typical for comparable heterocycles |
| Solubility | Likely soluble in DMSO, DMF, dichloromethane | Based on analogous structures |
| Melting Point | Not determined | Requires experimental verification |
| Log P (estimated) | ~3.2-3.8 | Indicates moderate lipophilicity |
| Hydrogen Bond Acceptors | 4 (carbonyl, cyano, ethoxy, sulfanyl) | Important for biological interactions |
| Hydrogen Bond Donors | 1 (NH of lactam) | Contributes to potential binding profile |
The compound's structure shows several key features that contribute to its chemical reactivity:
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The tetrahydropyridine core provides a scaffold that positions various functional groups in three-dimensional space, creating potential binding sites for biological targets.
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The benzylsulfanyl group introduces lipophilicity and may participate in interactions with hydrophobic pockets in protein targets, similar to other compounds containing this moiety.
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The 4-ethoxyphenyl substituent can engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, enhancing binding affinity.
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The cyano group serves as a hydrogen bond acceptor and influences the electronic distribution within the molecule, potentially contributing to the compound's biological activity.
Structure-Activity Relationships
Core Structure Significance
The tetrahydropyridine core with the oxo group at position 6 creates a lactam structure that serves as both a hydrogen bond donor (NH) and acceptor (C=O). This feature is critical for potential interactions with biological targets, particularly proteins that recognize amide-like structures.
Role of Substituents
The specific substituents on the tetrahydropyridine ring significantly influence the compound's properties:
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The benzylsulfanyl group at position 2 introduces lipophilicity and flexibility, potentially enhancing membrane permeability and providing access to hydrophobic binding pockets in target proteins.
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The 4-ethoxyphenyl substituent at position 4 likely contributes to binding interactions through both the aromatic ring (π-π stacking) and the ethoxy group (hydrogen bonding). The position of the ethoxy group on the phenyl ring (para position) may influence the compound's electron distribution and binding geometry.
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The cyano group at position 3 serves as a strong hydrogen bond acceptor and affects the electronic properties of the entire molecule. Cyano groups are commonly incorporated in drug molecules to enhance potency and modulate physicochemical properties.
Bioisosteric Considerations
In medicinal chemistry, the concept of bioisosteric replacement is particularly relevant to compounds like the target molecule. Recent research has highlighted the value of converting between pyridines and benzonitriles as bioisosteres, as they can effectively mimic each other's hydrogen-bond acceptor properties while potentially offering improved biological profiles .
Analytical Characterization
Proper characterization of 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile requires multiple analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy would show characteristic signals for:
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Aromatic protons from both the benzyl and 4-ethoxyphenyl groups (δ 7.0-8.0 ppm)
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Benzylic CH2 protons adjacent to sulfur (approximately δ 4.0-4.5 ppm)
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Ethoxy CH2 and CH3 groups (approximately δ 3.9-4.1 and δ 1.3-1.4 ppm, respectively)
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Tetrahydropyridine ring protons (various shifts depending on position)
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NH proton of the lactam (broad signal, typically δ 9.0-10.0 ppm)
13C NMR would confirm the presence of key carbon signals, including the carbonyl carbon (approximately δ 160-170 ppm) and the cyano carbon (approximately δ 115-120 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy would show characteristic absorption bands for:
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C≡N stretching (approximately 2200-2250 cm-1)
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C=O stretching of the lactam (approximately 1650-1700 cm-1)
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C-O-C stretching of the ethoxy group (approximately 1050-1150 cm-1)
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N-H stretching of the lactam (approximately 3200-3400 cm-1)
Mass Spectrometry
Mass spectrometry would confirm the molecular weight (expected around 364 m/z for the molecular ion) and provide fragmentation patterns characteristic of the benzylsulfanyl, ethoxyphenyl, and cyano groups.
Chromatographic Methods
High-performance liquid chromatography (HPLC) would be essential for determining the compound's purity, while liquid chromatography coupled with mass spectrometry (LC-MS) could provide both purity assessment and structural confirmation.
Regulatory Considerations
For research purposes, this compound should be treated as a chemical for research and development use only, to be handled by, or under the direct supervision of, technically qualified individuals . Appropriate risk assessments should be conducted before working with this substance.
Future Research Directions
Research involving 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several promising avenues for further exploration:
Structure Optimization
Systematic modification of the molecule's substituents could lead to derivatives with enhanced biological activity or improved physicochemical properties. Potential modifications include:
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Varying the position of the ethoxy group on the phenyl ring
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Replacing the benzylsulfanyl group with other sulfur-containing moieties
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Exploring different substitutions on the tetrahydropyridine ring
Mechanism Studies
Investigating the binding modes and mechanisms of action would provide valuable insights for developing more effective derivatives. This research could involve:
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Molecular docking studies with potential biological targets
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Synthesis of labeled analogs for binding assays
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Structure-activity relationship studies to identify essential structural features
Green Chemistry Approaches
Developing more environmentally friendly synthesis methods aligns with the current trend toward sustainable chemistry . This could include:
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Catalyst design for more efficient transformations
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Solvent-free or aqueous reaction conditions
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One-pot synthetic procedures to minimize waste generation
Pharmaceutical Applications
The compound's potential in drug discovery warrants thorough investigation, particularly in areas where similar heterocycles have shown promise:
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Anti-inflammatory agents targeting specific cytokine pathways
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Anticancer compounds with selective cytotoxicity
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Enzyme inhibitors for metabolic disorders
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